molecular formula C10H14N2O4S B7985666 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Cat. No.: B7985666
M. Wt: 258.30 g/mol
InChI Key: XQRBMSPXDXFNMO-UHFFFAOYSA-N
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Description

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a thiazole ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques could enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for peptide synthesis.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, revealing the free amino group. This allows for selective reactions to occur at the amino site without interference from other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of the amino group are required .

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRBMSPXDXFNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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